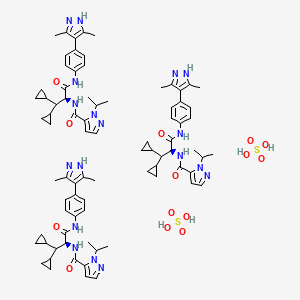![molecular formula C9H7NO3 B13907866 Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)
Methyl furo[3,2-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl furo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H7NO3 It is a derivative of furo[3,2-b]pyridine, which is a fused bicyclic system containing both furan and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl furo[3,2-b]pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction typically requires heating the azido compound to induce decomposition and formation of the desired furo[3,2-b]pyridine derivative .
Another method involves the use of phase-transfer catalysis (PTC) conditions. For example, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized by reacting the corresponding ester with hydrazine in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl furo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furo[3,2-b]pyridine derivatives .
Applications De Recherche Scientifique
Methyl furo[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl furo[3,2-b]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may act on certain enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Methyl furo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl furo[2,3-b]pyrrole-5-carboxylate: This compound has a similar fused bicyclic structure but differs in the position of the furan and pyridine rings.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound contains a thieno ring instead of a furo ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
methyl furo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 |
Clé InChI |
VKXLRCACNQKJRQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)
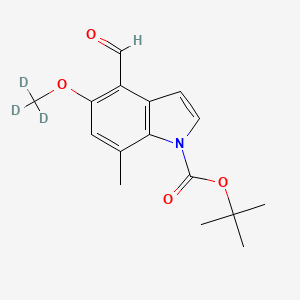
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
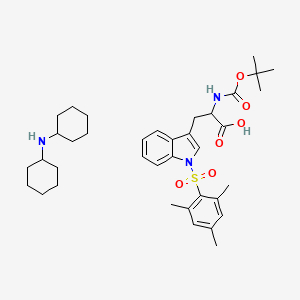
![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
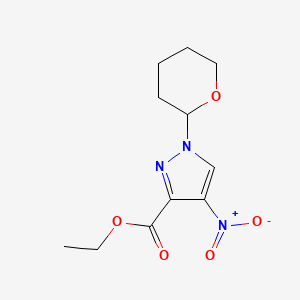
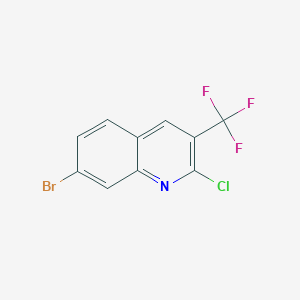
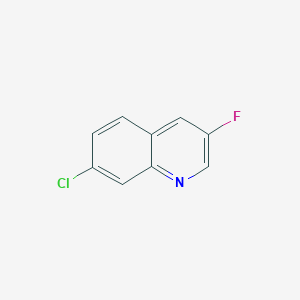
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
